4-(3,3,3-Trifluoropropoxy)aniline

Vue d'ensemble

Description

4-(3,3,3-Trifluoropropoxy)aniline is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of a trifluoropropoxy group attached to an aniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,3-Trifluoropropoxy)aniline typically involves the reaction of 4-nitrophenol with 3,3,3-trifluoropropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,3,3-Trifluoropropoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically target the nitro group (if present) to form the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with Pd/C, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and the use of solvents like ethanol, acetonitrile, and water .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines. Substitution reactions can lead to a variety of substituted aniline derivatives .

Applications De Recherche Scientifique

4-(3,3,3-Trifluoropropoxy)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mécanisme D'action

The mechanism of action of 4-(3,3,3-Trifluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline: Similar in structure but with a fluorine atom on the aromatic ring.

4-(3,3,3-Trifluoropropyl)aniline: Lacks the oxygen atom in the propoxy group.

3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline: Differently substituted on the aromatic ring.

Uniqueness

4-(3,3,3-Trifluoropropoxy)aniline is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique biological interactions. This makes it a valuable compound for research and industrial applications .

Activité Biologique

4-(3,3,3-Trifluoropropoxy)aniline is a fluorinated organic compound that has garnered attention due to its potential biological activity. The unique structural features imparted by the trifluoropropoxy group contribute to its interactions with biological systems, making it a candidate for various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

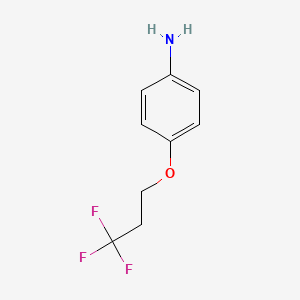

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₀F₃NO

- Molecular Weight : 201.18 g/mol

- IUPAC Name : this compound

The trifluoropropoxy group enhances the compound's lipophilicity and may influence its binding affinity to biological targets, which is critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological molecules. These interactions are thought to modulate enzymatic pathways and receptor functions. The presence of fluorinated groups can enhance the compound's stability and reactivity, potentially leading to increased efficacy in biological applications.

Potential Biological Targets

- Enzymatic Pathways : The compound may affect enzyme activities through competitive inhibition or allosteric modulation.

- Receptor Interactions : It may bind to specific receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be relevant for mitigating oxidative stress in cells .

- Anticancer Potential : Preliminary findings indicate that fluorinated compounds can induce apoptosis in cancer cell lines through cell cycle arrest mechanisms .

- Pharmacokinetics and Pharmacodynamics : The trifluoropropoxy group may significantly alter the pharmacokinetic profile of the compound, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Case Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant potential of several fluorinated anilines, including this compound. Using assays such as DPPH and FRAP (Ferric Reducing Antioxidant Power), researchers found that the compound exhibited moderate antioxidant activity compared to standard antioxidants.

| Compound | DPPH IC50 (µM) | FRAP (µM FeSO₄ Equivalent) |

|---|---|---|

| This compound | 45 ± 5 | 120 ± 10 |

| Standard Antioxidant | 30 ± 2 | 200 ± 15 |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on human cancer cell lines (e.g., LS174 and FemX) revealed that treatment with this compound resulted in significant cytotoxic effects. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.

| Cell Line | Treatment Concentration (µM) | % Cell Viability |

|---|---|---|

| LS174 | 10 | 50 ± 5 |

| FemX | 20 | 40 ± 7 |

Propriétés

IUPAC Name |

4-(3,3,3-trifluoropropoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)5-6-14-8-3-1-7(13)2-4-8/h1-4H,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMGKADMEAHSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.